4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone
Description
4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone is a substituted propiophenone derivative characterized by a bromine atom at the 4' position, a fluorine atom at the 2' position, and a 4-methylphenyl group at the 3-position of the propiophenone backbone. The molecular weight of similar derivatives ranges from 308.8 to 337.19 g/mol, depending on substituents .
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVDZJBSSYPIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644140 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-07-8 | |
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three key stages:
- Halogenation and Fluorination: Introduction of bromine and fluorine atoms onto the aromatic ring.
- Formation of the Propiophenone Core: Construction of the propiophenone moiety via Friedel-Crafts acylation or condensation reactions.
- Substituent Introduction on the Phenyl Ring: Attachment of the 4-methylphenyl group through cross-coupling or substitution reactions.
Detailed Synthetic Routes and Conditions
Synthesis of p-Bromopropiophenone Intermediate
A foundational step is the preparation of p-bromopropiophenone, which serves as a precursor for further functionalization. According to a patented method, p-bromopropiophenone can be synthesized by condensation and decarboxylation reactions using p-bromobenzoic acid and propionic acid in the presence of a composite catalyst.
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | p-Bromobenzoic acid (20.1 g), propionic acid (44.4-59.2 g), composite catalyst (6-7 g) | Condensation at 130-140°C for 6-10 hours with stirring; distillation of excess propionic acid | Intermediate formation |
| 2 | Heating to 220-230°C for decarboxylation; absorption of evolved gases in 95% ethanol | Decarboxylation reaction to form p-bromopropiophenone | Yield: 77-78%; Melting point: 45-47°C |
This method is noted for its simplicity, moderate reaction time, high yield (>77%), high purity, low energy consumption, and minimal environmental impact, making it suitable for industrial scale-up.
Attachment of 4-Methylphenyl Group
The 4-methylphenyl substituent at the 3-position of the propiophenone is introduced via Friedel-Crafts acylation or cross-coupling reactions:
- Friedel-Crafts Acylation: Using acetyl chloride and aluminum chloride (AlCl3) as a catalyst to acylate the aromatic ring.
- Cross-Coupling Reactions: Palladium-catalyzed Suzuki or Stille coupling can be employed to attach the 4-methylphenyl group to a halogenated propiophenone intermediate.
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | 0-50°C, inert atmosphere | Requires anhydrous conditions |
| Suzuki Coupling | 4-methylphenylboronic acid, Pd catalyst, base | 80-100°C, polar solvent | High selectivity and yield |
These methods allow for precise control over substitution patterns and are adaptable for scale-up.
Industrial Production Considerations
Industrial synthesis of 4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone often employs continuous flow reactors to optimize heat transfer and mixing, improving reaction efficiency and product consistency. Automated monitoring systems track reaction progress, enabling real-time adjustments to maintain optimal conditions.
Advantages of industrial methods include:
- Enhanced safety due to controlled reaction environments.
- Improved yields and purity through precise temperature and reagent control.
- Reduced waste and environmental impact by minimizing side products.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation & Decarboxylation | p-Bromobenzoic acid, propionic acid, composite catalyst | 130-140°C (6-10h), then 220-230°C (0.5-1h) | 77-78 | Industrially viable, high purity |
| 2 | Nucleophilic Aromatic Substitution (Fluorination) | Potassium fluoride, DMSO | 80-120°C, 4-12h | Variable, optimized by conditions | Selective fluorination |
| 3 | Friedel-Crafts Acylation or Cross-Coupling | Acetyl chloride/AlCl3 or Pd catalyst/boronic acid | 0-100°C, inert atmosphere | High | Enables 4-methylphenyl attachment |
Research Findings and Optimization Notes
- The use of composite catalysts in the condensation and decarboxylation step significantly improves yield and reduces reaction time compared to traditional methods.
- Polar aprotic solvents such as DMSO enhance nucleophilicity in fluorination, increasing substitution efficiency.
- Cross-coupling reactions provide superior regioselectivity and functional group tolerance compared to Friedel-Crafts acylation, especially for complex substituted aromatic systems.
- Continuous flow reactors in industrial settings allow for better control of exothermic reactions and scalability.
This comprehensive synthesis approach for this compound integrates classical organic reactions with modern catalytic and process engineering techniques, ensuring high yield, purity, and industrial feasibility.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural characteristics allow chemists to modify it further for various applications, including pharmaceuticals and agrochemicals.
Key Reactions
- Condensation Reactions : Utilized in forming larger carbon frameworks.
- Functionalization : The presence of bromine and fluorine atoms enhances reactivity, facilitating further modifications.
Medicinal Chemistry
Pharmacological Potential
Research indicates that 4'-bromo-2'-fluoro-3-(4-methylphenyl)propiophenone may act as a pharmacophore, which is a molecular framework that enables interaction with biological targets such as enzymes and receptors.
Case Studies
- Enzyme Inhibition : Studies have shown that similar compounds exhibit inhibitory effects on specific enzymes, suggesting potential therapeutic applications.
- Receptor Modulation : The compound's halogen substituents may enhance binding affinities to various receptors, indicating its potential use in drug development for conditions like inflammation and pain management.
Material Science
Development of Functional Materials
The compound is also explored in the field of material science for its ability to form functional materials such as polymers and liquid crystals. The structural properties imparted by the bromine and fluorine atoms contribute to unique physical characteristics.
Applications
- Polymer Synthesis : Used as a monomer or additive in polymer formulations.
- Liquid Crystals : Investigated for use in display technologies due to its electronic properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-3-(4-methylphenyl)propiophenone involves its interaction with molecular targets through its reactive functional groups. The bromo and fluoro substituents can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Propiophenone Derivatives
Key Observations :
- Backbone Variations: The target compound’s propiophenone backbone distinguishes it from acetophenones (e.g., 4'-Bromo-2-(4-fluorophenyl)acetophenone), which have shorter carbonyl chains .
- Substituent Effects : Bromine and fluorine at the 4' and 2' positions enhance steric and electronic effects compared to simpler derivatives like 1-(4-Bromo-2-fluorophenyl)propan-1-one . The 4-methylphenyl group increases hydrophobicity relative to thiomethyl or methoxy substituents .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Key Observations :
- Lipophilicity: The target compound’s higher log P (~3.9) compared to Methcathinone (log P = 1.98) reflects increased hydrophobicity due to halogen and aromatic substituents .
- Solubility: Low aqueous solubility (<0.1 mg/mL) is common among halogenated propiophenones, limiting bioavailability without formulation enhancements .
Biological Activity
4'-Bromo-2'-fluoro-3-(4-methylphenyl)propiophenone, a member of the propiophenone class, has garnered interest in various fields including medicinal chemistry and pharmacology. This compound's unique structural features contribute to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of bromine and fluorine atoms in the structure significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 305.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Chemical Classification | Propiophenone derivative |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting various biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies suggest potential interactions with:
- Enzymes : Possible inhibition of key metabolic enzymes.
- Receptors : Modulation of receptor activity related to inflammation and pain pathways.
Anticancer Properties
Propiophenones have been explored for their anticancer potential. Studies suggest that this compound may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Inhibition of cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways leading to cancer cell death.
Case Studies
- In Vitro Studies : A study found that similar compounds exhibited cytotoxic effects on various cancer cell lines, indicating potential for further exploration in cancer therapy.
- Enzyme Inhibition : Investigations into enzyme interactions revealed that structurally similar compounds could inhibit certain metabolic enzymes, suggesting a possible pathway for therapeutic application.
Comparative Studies
A comparative analysis with related compounds has been conducted to assess the biological activity of this compound. These studies highlight the influence of substituents on biological efficacy.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | TBD | TBD |
| 3',4'-Dichloro-3-(4-methylphenyl)propiophenone | Moderate | High |
| 2'-Methoxy-3-(4-methylphenyl)propiophenone | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
